Differentiation Evidence 1: Regioisomeric Scaffold Distinction [5,4-b] versus [4,5-b] Fusion
The target compound adopts the oxazolo[5,4-b]pyridine ring fusion orientation, which is structurally and functionally distinct from the oxazolo[4,5-b]pyridine regioisomer. The [5,4-b] fusion places the pyridine nitrogen at position 1 relative to the oxazole ring, whereas the [4,5-b] fusion places it at position 7, resulting in different nitrogen atom spatial coordinates and electronic distribution . This geometric difference directly impacts the binding orientation of derivatives in biological targets and the regioselectivity of metal-catalyzed coupling reactions at the bromine site .
| Evidence Dimension | Ring fusion orientation (oxazolopyridine scaffold geometry) |
|---|---|
| Target Compound Data | Oxazolo[5,4-b]pyridine fusion; InChIKey: DAHJPNADZCRUKJ-UHFFFAOYSA-N |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridine fusion; InChIKey: YLKAWUQJYWNOHT-UHFFFAOYSA-N (CAS 1260656-87-8) |
| Quantified Difference | Distinct InChIKey; non-overlapping geometric scaffold architecture; pyridine nitrogen positioned at fusion site 1 (target) vs. site 7 (comparator) |
| Conditions | Structural comparison based on IUPAC nomenclature and canonical SMILES representation |
Why This Matters
For structure-activity relationship (SAR) studies and derivative design, the ring fusion pattern is a non-negotiable determinant of molecular geometry and biological target complementarity.
